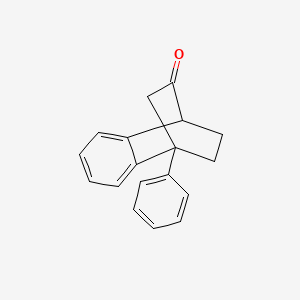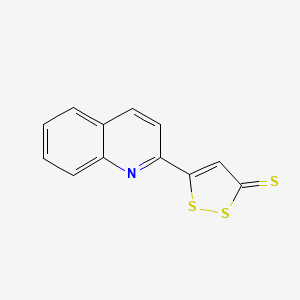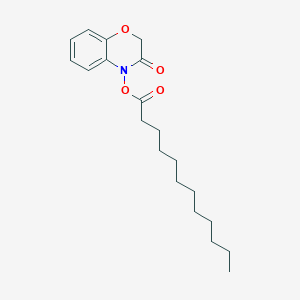![molecular formula C28H24N4+2 B12604250 4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] CAS No. 876014-06-1](/img/structure/B12604250.png)
4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] is a complex organic compound with the molecular formula C28H24N4+2 This compound is characterized by the presence of two pyridinium units connected via a phenylene bridge, each bearing an aminophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] typically involves the following steps:
Formation of the Pyridinium Units: The initial step involves the synthesis of the pyridinium units. This can be achieved through the reaction of pyridine with an appropriate aminophenyl derivative under controlled conditions.
Coupling Reaction: The pyridinium units are then coupled with a phenylene bridge. This step often requires the use of a coupling agent such as a palladium catalyst to facilitate the formation of the phenylene linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
化学反应分析
Types of Reactions
4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
科学研究应用
4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and detection of biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, its interaction with DNA or proteins can lead to changes in cellular processes, contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
1,4-Bis(4-aminophenoxy)benzene: Similar in structure but contains ether linkages instead of pyridinium units.
4,4’-Bis(4-aminophenoxy)biphenyl: Contains biphenyl units with aminophenoxy groups.
1,3-Bis(4-aminophenoxy)benzene: Similar structure with a different substitution pattern on the benzene ring.
Uniqueness
4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] is unique due to its pyridinium units, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials.
属性
CAS 编号 |
876014-06-1 |
|---|---|
分子式 |
C28H24N4+2 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
4-[4-[4-[1-(4-aminophenyl)pyridin-1-ium-4-yl]phenyl]pyridin-1-ium-1-yl]aniline |
InChI |
InChI=1S/C28H23N4/c29-25-5-9-27(10-6-25)31-17-13-23(14-18-31)21-1-2-22(4-3-21)24-15-19-32(20-16-24)28-11-7-26(30)8-12-28/h1-20,29H,30H2/q+1/p+1 |
InChI 键 |
GBFKGEYNIRQUKW-UHFFFAOYSA-O |
规范 SMILES |
C1=CC(=CC=C1C2=CC=[N+](C=C2)C3=CC=C(C=C3)N)C4=CC=[N+](C=C4)C5=CC=C(C=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


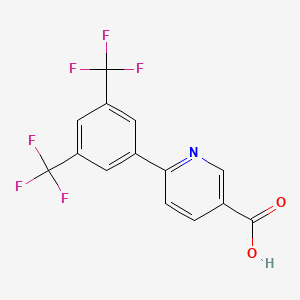
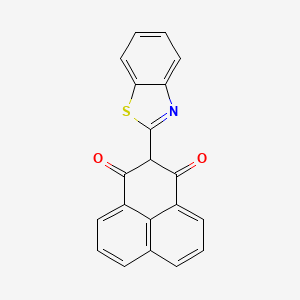


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
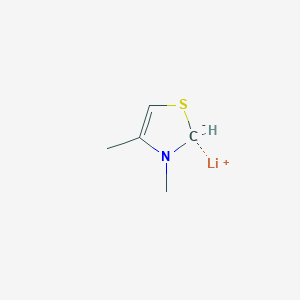
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
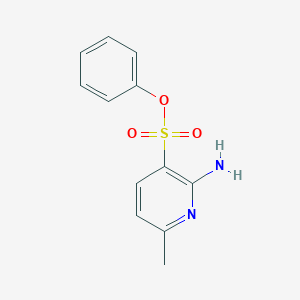
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
